molecular formula C22H22N4O4 B2401517 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021119-64-1

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2401517
CAS No.: 1021119-64-1
M. Wt: 406.442
InChI Key: VGMBQDPSFGIBOC-UHFFFAOYSA-N
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Description

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with an isopropoxy group and a methyl group, linked via an aminophenyl bridge to a benzo[d][1,3]dioxole carboxamide moiety.

Properties

IUPAC Name

N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-13(2)30-21-11-20(23-14(3)24-21)25-16-5-7-17(8-6-16)26-22(27)15-4-9-18-19(10-15)29-12-28-18/h4-11,13H,12H2,1-3H3,(H,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMBQDPSFGIBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide (referred to as compound 1) is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

Compound 1 has the following molecular structure:

  • Molecular Formula : C21H24N4O3
  • Molecular Weight : 368.44 g/mol
  • CAS Number : 946274-23-3

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrimidine derivative, which is critical for its biological activity.

The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Compound 1 is believed to inhibit various kinases and enzymes involved in cell signaling pathways. This modulation can lead to altered cellular responses, particularly in cancer cells.
  • Antiviral Activity : Similar compounds have shown efficacy against HIV-1 by inhibiting reverse transcriptase (RT). For instance, derivatives of benzo[d][1,3]dioxole have demonstrated IC50 values in the low micromolar range against HIV strains, suggesting a potential for compound 1 to exhibit similar antiviral properties .

Anticancer Activity

Recent studies have indicated that compound 1 exhibits significant anticancer properties:

  • Cell Line Studies : In vitro assays using A549 lung adenocarcinoma cells revealed that compound 1 can inhibit metabolic activity with a CC50 value of approximately 3.6 μM. This indicates a selective toxicity towards cancer cells compared to normal fibroblasts (SI = 17.3) .
  • Mechanistic Insights : The compound may induce G2/M phase arrest in the cell cycle without triggering apoptosis, indicating a unique pathway for its anticancer effects. Additionally, studies suggest that intercalation into DNA might be involved in its mechanism of action .

Antimicrobial and Anti-inflammatory Properties

Compound 1 is also being investigated for its antimicrobial and anti-inflammatory activities:

  • Microbial Inhibition : Preliminary data suggest that similar pyrimidine derivatives possess antimicrobial properties, which may extend to compound 1. Further research is needed to confirm these effects.

Comparative Analysis

To better understand the unique attributes of compound 1, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Activity
Compound AN-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)aminophenyl)-4-methoxybenzamideModerate anticancer activity; IC50 ~10 μM
Compound BN-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)aminophenyl)cinnamamideHigh anti-HIV activity; IC50 ~0.06 μM

These comparisons highlight that while compound 1 shows promising anticancer activity, other derivatives may exhibit superior antiviral properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to benzo[d][1,3]dioxole:

  • Synthesis and Evaluation : A study synthesized various benzo[d][1,3]dioxole derivatives and evaluated their antiviral activities against HIV. The most active compounds exhibited submicromolar IC50 values .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications on the pyrimidine ring significantly affect the biological activity of these compounds. For instance, substituents at specific positions can enhance or diminish potency against targeted pathways .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with structural similarities to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant antitumor properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. This inhibition leads to reduced cell growth and promotes apoptosis in cancerous cells.

Antibacterial Properties

The presence of the pyrimidine ring suggests potential applications in the treatment of bacterial infections. Compounds with similar structures have demonstrated antibacterial activity by inhibiting enzymes vital for bacterial growth and survival . The sulfonamide group often associated with these compounds enhances their effectiveness against various pathogens.

Enzyme Inhibition

This compound has been studied for its ability to modulate protein kinases. This modulation is crucial as these enzymes play significant roles in cellular processes, including metabolism and signal transduction. By binding to the active sites of these kinases, the compound can disrupt phosphorylation processes critical for cancer cell survival .

Case Study 1: Antitumor Mechanism

A study published in a peer-reviewed journal investigated the antitumor mechanisms of similar pyrimidine derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The research highlighted that these compounds effectively induced apoptosis through caspase activation and modulation of Bcl-2 family proteins . The findings suggest that this compound could exhibit comparable mechanisms.

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of pyrimidine derivatives with specific kinases involved in cell signaling pathways. The results indicated that these compounds could serve as selective inhibitors, leading to decreased phosphorylation levels of target proteins essential for tumor growth. This study underscores the potential of this compound in targeted cancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Analogues

  • Example 53 (): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Features: Incorporates a pyrazolo-pyrimidine core, fluorinated chromenone, and benzamide substituents. Comparison:
  • The target compound lacks fluorination, which in Example 53 may enhance lipophilicity and metabolic stability.
  • The isopropoxy group in the target compound vs. the isopropylbenzamide in Example 53 could influence solubility and target binding kinetics.
  • Compound 11f (): Structure: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide. Key Features: A fused pyrimido-pyrimidine system conjugated to a benzodiazepine-carboxamide. Comparison:
  • Both compounds share carboxamide linkages, but the target compound’s aminophenyl bridge may offer greater conformational flexibility .

Carboxamide-Containing Analogues

  • Furopyridine Derivative () :
    • Structure : 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide.
    • Key Features : Combines a furopyridine core with a pyrimidinyl cyclopropane carboxamide.
    • Comparison :
  • The furopyridine ring system may confer enhanced metabolic stability compared to the target compound’s pyrimidine-benzodioxole system.
  • The cyclopropane group in could increase steric hindrance, altering binding affinity relative to the target compound’s isopropoxy substituent .

Research Implications and Limitations

  • Structural Insights : The target compound’s isopropoxy and benzodioxole groups may balance solubility and target engagement, but fluorination in analogues (e.g., ) could optimize pharmacokinetics.
  • Data Gaps: No direct biological or solubility data for the target compound are available in the evidence, limiting quantitative comparisons.
  • Synthesis Methods : Analogues in the evidence employ cross-coupling reactions (e.g., Suzuki-Miyaura in ) and carboxamide couplings (), suggesting viable routes for synthesizing the target compound .

Preparation Methods

Route 1: Sequential Amide Coupling and Alkoxylation

  • Synthesis of Benzo[d]dioxole-5-carboxylic Acid Intermediate

    • Method : Cyclization of substituted catechol derivatives with chloroacetic acid under acidic conditions.
    • Conditions : Reflux in acetic acid (110°C, 6–8 h).
  • Formation of the Pyrimidine Amine Core

    • Step : Reaction of 4-amino-6-chloro-2-methylpyrimidine with isopropanol via nucleophilic substitution.
    • Conditions : NaH in THF (1.5 equiv, 1 h at RT), followed by isopropyl bromide addition.
    • Yield : ~17% (based on analogous benzyl bromide alkylations).
  • Final Amide Coupling

    • Reagents : Benzo[d]dioxole-5-carbonyl chloride and 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline.
    • Conditions : DCM, triethylamine (0°C to RT, 12 h).
    • Purification : Silica gel chromatography (EtOAc/hexane, 1:5).

Optimized Reaction Conditions

Step Reagents/Conditions Yield Purification Method Source
Pyrimidine alkoxylation NaH, THF, isopropyl bromide, RT, 1 h 17% Column chromatography
Amide coupling TEA, DCM, 0°C→RT, 12 h ~35% Recrystallization (EtOH)
Pd-catalyzed coupling Pd(OAc)₂, Xantphos, DMF, 100°C, 24 h 30–40% Solvent extraction

Critical Analysis of Methodologies

  • NaH-Mediated Alkoxylation : Low yields (~17%) due to competing side reactions (e.g., over-alkylation). Optimization via slow addition of alkylating agents and controlled temperature may improve efficiency.
  • Amide Coupling : Higher yields (~35%) achievable with activated carbonyl intermediates (e.g., acyl chlorides).
  • Pd-Catalyzed Routes : Preferred for scalability but requires inert conditions and expensive catalysts.

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts and chromatographic purification.
  • Alternatives :
    • Replace NaH with K₂CO₃ in polar aprotic solvents (e.g., DMF) for safer alkoxylation.
    • Use flow chemistry for continuous amide coupling to enhance throughput.

Challenges and Solutions

Issue Mitigation Strategy
Low alkoxylation yield Microwave-assisted synthesis (60°C, 30 min)
Pd catalyst cost Recyclable heterogeneous catalysts (e.g., Pd/C)
Purification complexity Switch to telescoped processes without isolation

Q & A

Q. Optimization strategies :

  • Adjust solvent polarity to improve intermediate solubility.
  • Employ microwave-assisted synthesis for faster reaction kinetics .
  • Use stoichiometric excess of reagents in sterically hindered reactions .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate regiochemistry and substituent positions (e.g., distinguishing isopropoxy vs. ethoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ ion) and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and identifies byproducts .
  • Infrared Spectroscopy (IR) : Detects functional groups like carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) .

Advanced: How can computational methods like density functional theory (DFT) predict the compound’s electronic properties and binding modes?

Answer:

  • DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic regions. For example, the Laplacian of the electron density can highlight reactive sites on the pyrimidine ring .
  • Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase domains). Focus on hydrogen bonding between the carboxamide group and active-site residues .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to account for polarity impacts on binding affinities .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Answer:

  • Systematic substitution : Synthesize analogs with variations in the isopropoxy, methyl, or benzodioxole groups. For example, replace isopropoxy with ethoxy to assess steric effects .
  • In vitro assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Computational SAR : Apply QSAR models to correlate substituent electronic parameters (Hammett constants) with activity trends .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) across studies. Variations in buffer pH or ionic strength can alter binding kinetics .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Structural analysis : Use X-ray crystallography (via SHELXL ) to verify binding modes and identify conformational flexibility that may explain discrepancies.

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzodioxole group .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide bond .
  • Solvent choice : Dissolve in anhydrous DMSO for long-term storage, avoiding protic solvents like methanol .

Advanced: What strategies are effective for identifying the compound’s biological targets?

Answer:

  • Proteome-wide profiling : Use affinity-based chemoproteomics with a biotinylated analog to pull down interacting proteins .
  • Kinase screening panels : Test against a library of 300+ kinases to identify off-target effects .
  • CRISPR-Cas9 knockouts : Validate target relevance by observing loss of activity in cells lacking the putative target protein .

Advanced: How can researchers assess the compound’s pharmacokinetic properties in preclinical models?

Answer:

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes to measure metabolic half-life .
    • Plasma protein binding : Use equilibrium dialysis to quantify free vs. bound fractions .
  • In vivo PK : Administer orally to rodents and collect plasma for LC-MS/MS analysis of bioavailability and clearance rates .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic/byproducts with sodium bicarbonate before disposal .

Advanced: How can crystallography (e.g., SHELX) elucidate the compound’s 3D structure and polymorphism?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water) and solve structures using SHELXL .
  • Polymorph screening : Test crystallization in solvents of varying polarity (e.g., ethanol vs. acetonitrile) to identify stable forms .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking of benzodioxole rings) to explain packing efficiency .

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